molecular formula C5H6BrClN2O B1375684 3-Amino-5-bromopyridin-4-ol hydrochloride CAS No. 856161-17-6

3-Amino-5-bromopyridin-4-ol hydrochloride

Cat. No. B1375684
M. Wt: 225.47 g/mol
InChI Key: VXUFJJTVBPKNGF-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridin-4-ol hydrochloride is a chemical compound with the empirical formula C5H5BrN2O . It is a halogenated heterocycle .


Molecular Structure Analysis

The molecular weight of 3-Amino-5-bromopyridin-4-ol hydrochloride is 189.01 . The SMILES string representation of its structure is Nc1cncc(Br)c1O .


Physical And Chemical Properties Analysis

3-Amino-5-bromopyridin-4-ol hydrochloride is a solid . It is slightly soluble in water .

Scientific Research Applications

Halogen Atom Migration Studies

Research by Hertog and Schogt (2010) explored the migration of halogen atoms in derivatives of 2,4-dihydroxypyridine, which is structurally similar to 3-Amino-5-bromopyridin-4-ol hydrochloride. They found that during chlorination, the bromine atom is removed from its original position and reintroduced at a different position, highlighting its potential in studying halogen migration (Hertog & Schogt, 2010).

Catalyzed Amination

Ji, Li, and Bunnelle (2003) investigated the selective amination of polyhalopyridines using a palladium-xantphos complex. They reported high yields and chemoselectivity, demonstrating the effectiveness of this method in the amination of halogenated pyridines (Ji, Li, & Bunnelle, 2003).

Synthesis of Substituted Pyridylsydnones

Greco and Hunsberger (1970) worked on the synthesis of substituted pyridylsydnones, using compounds structurally related to 3-Amino-5-bromopyridin-4-ol hydrochloride. Their research contributes to understanding the effects of substituents on the pyridine ring, particularly in relation to photochromism (Greco & Hunsberger, 1970).

Copper-Catalyzed Amination

Lang et al. (2001) demonstrated the use of copper catalysis in the amination of aryl halides, including bromopyridines. Their method features low catalyst loading and mild reaction conditions, making it a valuable approach for the amination of compounds like 3-Amino-5-bromopyridin-4-ol hydrochloride (Lang et al., 2001).

Complex Formation in Palladium(II) Complexes

Yih et al. (2009) investigated the displacement of triphenylphosphine ligands in palladium(II) complexes using 3-aminopyridine ligands. Their study provides insights into the complex formation and coordination behavior of compounds similar to 3-Amino-5-bromopyridin-4-ol hydrochloride (Yih et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFJJTVBPKNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743707
Record name 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromopyridin-4-ol hydrochloride

CAS RN

856161-17-6
Record name 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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